UM-164

Description

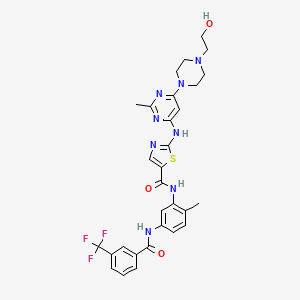

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBQUSWQAQFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UM-164: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

UM-164 is a potent, dual-targeted small molecule inhibitor with significant therapeutic potential, particularly in the context of aggressive cancers such as triple-negative breast cancer (TNBC) and glioma.[1][2] Developed as a dasatinib analogue, this compound distinguishes itself by binding to the inactive "DFG-out" conformation of its target kinases, a mechanism that can lead to improved pharmacological outcomes by modulating both the catalytic and non-catalytic functions of the kinases.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis route, quantitative biological data, and detailed experimental protocols for the evaluation of this compound.

Chemical Structure and Properties

This compound is a complex molecule featuring a central thiazole carboxamide core, which is characteristic of many kinase inhibitors. Its structure is elaborated with a 2-methylpyrimidine group bearing a hydroxyethyl piperazine moiety, and a substituted phenyl ring with a distinctive trifluoromethylbenzoyl amide group.[1] This latter group is crucial for its unique binding mode to the inactive kinase conformation.[3]

-

IUPAC Name: 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide[1]

-

Molecular Formula: C₃₀H₃₁F₃N₈O₃S[1]

-

Molecular Weight: 640.68 g/mol [1]

-

SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO[1]

References

UM-164: A Technical Whitepaper on the Dual Inhibition of c-Src and p38 Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

UM-164 is a potent, dual-activity small molecule inhibitor targeting both the c-Src non-receptor tyrosine kinase and the p38 mitogen-activated protein kinase (MAPK).[1][2] Developed as a dasatinib analog, this compound possesses a unique mechanism of action, binding to the inactive "DFG-out" conformation of c-Src, which distinguishes it from many clinically used Src inhibitors that target the active kinase conformation.[3][4] This dual inhibitory action disrupts multiple oncogenic signaling pathways, leading to significant anti-proliferative and anti-metastatic effects in various cancer models, most notably Triple-Negative Breast Cancer (TNBC) and glioma.[1][5] This document provides an in-depth technical overview of this compound's mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Note: A key publication regarding the in vivo efficacy of this compound in Triple-Negative Breast Cancer xenograft models (Figure 5 of the study) has been retracted due to the authors' inability to reproduce those specific results.[6] The in vitro findings from this and other studies remain a foundation for ongoing research.

Core Mechanism of Action

This compound exerts its biological effects primarily through the potent and simultaneous inhibition of two key signaling kinases: c-Src and p38.

Inhibition of c-Src Kinase

A defining feature of this compound is its ability to bind and stabilize an inactive conformation of c-Src.[3] Unlike inhibitors such as dasatinib that bind to the active "DFG-in" state, this compound targets the "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[4] This mode of inhibition has two major consequences:

-

Inhibition of Catalytic Activity: It potently blocks the kinase's ability to phosphorylate downstream substrates. This is evidenced by a strong binding affinity (Kd) for c-Src of 2.7 nM.[7]

-

Altered Cellular Localization: By locking c-Src in an inactive state, this compound has been shown to alter the subcellular localization of the c-Src protein in TNBC cells, which may disrupt its non-catalytic scaffolding functions.[1][3]

The inhibition of c-Src disrupts crucial pathways involved in cell proliferation, survival, motility, and invasion. A key downstream effect is the reduced phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, proteins central to cell adhesion and migration.[7][8]

Inhibition of p38 MAPK

Kinome-wide profiling revealed that this compound is also a potent inhibitor of the p38 MAPK family, specifically p38α and p38β.[1][7] The p38 pathway is a critical transducer of cellular responses to stress signals and is involved in inflammation, cell cycle regulation, and apoptosis.[9]

In TNBC models, the dual inhibition of p38 alongside c-Src is believed to be superior to targeting either kinase alone.[3] In glioma, the inhibition of p38 by this compound plays a particularly prominent role. It leads to the suppression of the Hippo-YAP signaling pathway by promoting the cytoplasmic translocation of the transcriptional co-activator YAP, thereby reducing its oncogenic activity.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound across various studies.

Table 1: Kinase Inhibition and Binding Affinity

| Target | Parameter | Value | Source |

| c-Src | Kd | 2.7 nM | [7] |

| p38α | Inhibition | Potent Inhibitor | [1][7] |

| p38β | Inhibition | Potent Inhibitor | [1][7] |

Table 2: In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | Parameter | Value | Source |

| TNBC Cell Lines (Average) | Triple-Negative Breast Cancer | Proliferation | GI50 | 160 nM | [7] |

| MDA-MB 231 | Triple-Negative Breast Cancer | Motility & Invasion | IC50 | 50 nM | [7] |

| SUM 149 | Triple-Negative Breast Cancer | Motility & Invasion | IC50 | 50 nM | [7] |

| LN229 | Glioma | Cell Viability (72h) | IC50 | 3.81 µM | [5] |

| SF539 | Glioma | Cell Viability (72h) | IC50 | 1.23 µM | [5] |

| GBM1492 (Primary) | Glioma | Cell Viability (24h) | IC50 | 10 µM | [5] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound dual-inhibition pathway in TNBC.

Caption: this compound mechanism in glioma via the p38/YAP axis.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound's mechanism of action.

Kinase Binding Assay (LanthaScreen® Eu)

This assay measures the binding affinity (e.g., Kd) of an inhibitor to a kinase.

-

Principle: A FRET-based competition assay where a europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket. Binding of an inhibitor displaces the tracer, causing a loss of FRET.[10]

-

Protocol:

-

Reagent Preparation: Prepare 3X solutions of the test compound (this compound), the kinase/antibody mixture, and the tracer in kinase buffer.

-

Assay Plate Setup: To a 384-well plate, add 5 µL of the 3X test compound dilutions.

-

Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Tracer Addition: Add 5 µL of the 3X tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Analysis: Calculate the emission ratio (665/615) and plot against the inhibitor concentration to determine IC50, which can be converted to Kd.

-

Western Blotting for Phospho-Protein Analysis

Used to determine the effect of this compound on the phosphorylation status of target proteins.

-

Principle: Separates proteins by size via SDS-PAGE, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol:

-

Cell Treatment: Treat cancer cell lines (e.g., SUM 149, MDA-MB 231) with increasing concentrations of this compound or DMSO (vehicle) for a specified time (e.g., 1 hour).[1]

-

Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by molecular weight.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Src (Tyr419), total c-Src, phospho-p38, total p38, phospho-AKT, total AKT, etc.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Densitometry is used to quantify band intensity, normalizing phospho-protein levels to total protein levels.

-

Caption: Standard experimental workflow for Western Blotting.

Cell Viability / Proliferation Assay (CCK-8)

Measures the dose-dependent effect of this compound on cell growth and viability.

-

Principle: The WST-8 reagent in the CCK-8 kit is reduced by cellular dehydrogenases to a yellow formazan product, the amount of which is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., LN229, SF539) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[5]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control.[5]

-

Incubation: Incubate the plates for 24, 48, or 72 hours.[5]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC50 or GI50 value.

-

Cell Invasion Assay (Transwell / Matrigel)

Evaluates the effect of this compound on the invasive capacity of cancer cells.

-

Principle: Cells are seeded in the top chamber of a Transwell insert coated with a basement membrane matrix (Matrigel). Chemoattractant in the lower chamber induces cells to invade through the matrix and migrate through the porous membrane.

-

Protocol:

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium.

-

Cell Seeding: Suspend cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber.

-

Invasion: Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).[8]

-

Incubation: Incubate for 24-48 hours to allow for invasion.

-

Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.

-

Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.

-

Conclusion

This compound is a novel dual kinase inhibitor with a distinct mechanism of action centered on the allosteric inhibition of c-Src's inactive conformation and the potent suppression of p38 MAPK. This dual activity effectively disrupts multiple oncogenic signaling pathways, leading to a primarily cytostatic effect characterized by G1 cell cycle arrest and a potent reduction in cell motility and invasion.[1] While initial in vivo data in TNBC models faced reproducibility issues, subsequent research in other cancers like glioma has reaffirmed its anti-tumor potential, particularly through the p38-YAP signaling axis.[5][6] The unique pharmacology of this compound makes it a valuable lead compound and a critical tool for further elucidating the complex roles of c-Src and p38 in cancer progression.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The p38 Pathway: From Biology to Cancer Therapy [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Downstream Signaling Pathways of UM-164

For Researchers, Scientists, and Drug Development Professionals

Abstract: UM-164 is a novel, potent small molecule inhibitor engineered to dually target c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2][3] Unlike many kinase inhibitors that target the active kinase conformation, this compound uniquely binds to the inactive "DFG-out" conformation of c-Src, leading to a distinct pharmacological profile.[1][2][4] This dual-action mechanism disrupts multiple oncogenic signaling cascades crucial for tumor progression, cell proliferation, motility, and invasion. This guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presents key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions and workflows. The primary applications explored are in triple-negative breast cancer (TNBC) and glioma, where this compound has shown significant preclinical efficacy.[5]

Core Mechanism of Action

This compound functions as a dual inhibitor, concurrently targeting two key kinase families implicated in cancer: Src and p38.[6][2] Kinome-wide profiling has confirmed the potent and specific inhibition of these two families.[6][2] The combination of inhibiting both c-Src and p38 has been demonstrated to be superior to the mono-inhibition of either kinase alone, suggesting a synergistic anti-tumor effect.[6][1][2]

A defining feature of this compound is its ability to bind and stabilize an inactive conformation of c-Src.[6][1] This not only blocks the kinase's catalytic activity but also alters its non-catalytic functions by inducing a conformational change that disrupts its normal subcellular localization.[6][1][2][4]

Caption: Core mechanism of this compound as a dual inhibitor of c-Src and p38 MAPK.

Key Downstream Signaling Pathways

The c-Src/Focal Adhesion Kinase (FAK) Axis

The c-Src/FAK signaling axis is a central regulator of cell motility and invasion. Upon activation, c-Src phosphorylates and activates FAK, which in turn phosphorylates other substrates like paxillin, leading to focal adhesion turnover and enhanced cell migration.

This compound potently disrupts this pathway. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of FAK at Tyr-576/577 and Paxillin at Tyr-118.[7] Furthermore, by binding to the inactive conformation of c-Src, this compound alters its localization from the cell membrane to cytoplasmic punctate structures, further impairing its ability to engage with its downstream targets at focal adhesions.[4] This combined action results in a significant suppression of both cell motility and invasion in cancer cells.[7]

Caption: this compound inhibits the c-Src/FAK pathway, reducing cell motility.

The Hippo-YAP Pathway in Glioma

In glioma, this compound exerts significant anti-proliferative effects by modulating the Hippo-YAP signaling pathway.[8][3] YAP is a transcriptional co-activator that, when active, translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival, such as CYR61 and AXL.[8][3]

Treatment with this compound leads to the phosphorylation of YAP at serine 127 (S127), which causes it to be sequestered in the cytoplasm and functionally inactivated.[8] This prevents the transcription of its target genes, ultimately leading to G1 phase cell cycle arrest and a potent suppression of glioma cell proliferation.[8] Intriguingly, studies suggest that this effect on YAP is more dependent on this compound's inhibition of p38 MAPK than its effect on c-Src.[8]

Caption: this compound inhibits glioma growth via the p38/Hippo-YAP pathway.

Indirect Effects on Growth Factor Signaling

In addition to its primary targets, this compound also efficiently reduces the activation of key downstream nodes in growth factor signaling pathways. This includes reduced phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at Tyr-845 and Tyr-1068, as well as decreased activation of AKT and ERK1/2.[9] These molecules are not direct targets of this compound, indicating that their inhibition is a downstream consequence of disrupting the c-Src and/or p38 signaling hubs.

Quantitative Data Summary

The efficacy of this compound has been quantified across various assays and cell lines. The following tables summarize the key inhibitory and anti-proliferative concentrations.

Table 1: Kinase Binding and Inhibitory Concentrations

| Parameter | Target/Process | Value | Cell Line(s) | Reference(s) |

|---|---|---|---|---|

| Binding Constant (Kd) | c-Src | 2.7 nM | N/A (Biochemical) | [9] |

| IC50 | Cell Motility & Invasion | ~50 nM | MDA-MB-231, SUM 149 | [9] |

| Effective Concentration | p38 MAPK Phosphorylation | 50 nM (Complete Abolition) | SUM 149 |[1][9] |

Table 2: Anti-proliferative Activity (IC50 / GI50 Values)

| Cancer Type | Cell Line | 24h | 48h | 72h | Reference(s) |

|---|---|---|---|---|---|

| TNBC (Average GI50) | Various | - | 160 nM | - | [9] |

| Glioma (IC50) | LN229 | 10.07 µM | 6.20 µM | 3.81 µM | [8][10] |

| Glioma (IC50) | SF539 | 3.75 µM | 2.68 µM | 1.23 µM | [8][10] |

| Glioma (IC50) | GBM1492 (Primary) | ~10 µM | - | - |[8] |

Table 3: G1 Phase Cell Cycle Arrest in Glioma Cells (at 50 / 100 nM this compound)

| Cell Line | Control (% in G1) | 50 nM this compound (% in G1) | 100 nM this compound (% in G1) | Reference(s) |

|---|---|---|---|---|

| LN229 | 64.95% | 71.44% | 75.79% | [8] |

| SF539 | 51.64% | 60.80% | 66.68% |[8] |

Key Experimental Protocols

Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the phosphorylation status of key proteins like Src, FAK, Paxillin, p38, and YAP following this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., SUM 149, LN229) and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the whole-cell lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-FAK Tyr-576/577, anti-total FAK, anti-p-YAP S127) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. michiganmedicine.org [michiganmedicine.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of UM-164 on the Hippo-YAP Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

UM-164 is a potent small molecule inhibitor initially developed for its high-potency inhibition of c-Src kinase.[1] Further characterization revealed its function as a dual inhibitor, also targeting p38 mitogen-activated protein kinase (MAPK).[2][3][4] While first investigated in the context of triple-negative breast cancer, recent studies have elucidated a significant role for this compound in modulating the Hippo-YAP signaling pathway, presenting a novel mechanism for its anti-tumor effects, particularly in glioma.[1][5] This technical guide provides a comprehensive overview of the molecular effects of this compound on the Hippo-YAP pathway, summarizing key quantitative data and detailing the experimental protocols used for these findings.

Core Mechanism of Action

The primary mechanism by which this compound impacts the Hippo-YAP pathway is through the dual inhibition of its upstream regulators, c-Src and p38 MAPK.[2] In many cancers, these kinases can promote the activity of the transcriptional co-activator Yes-associated protein (YAP).[1] By inhibiting c-Src and p38 MAPK, this compound triggers a cascade of events that leads to the suppression of YAP's oncogenic functions.[1]

The key molecular events are:

-

Increased YAP Phosphorylation : Treatment with this compound leads to elevated phosphorylation of YAP at key inhibitory serine residues, specifically Serine 127 (S127) and Serine 397 (S397).[6][7]

-

Cytoplasmic Retention of YAP : Phosphorylation at S127 creates a binding site for 14-3-3 proteins, which sequester YAP in the cytoplasm, preventing its translocation into the nucleus.[8][9] Immunofluorescence and cell fractionation experiments confirm that this compound treatment significantly reduces nuclear YAP levels.[7]

-

Inhibition of YAP-TEAD Transcriptional Activity : With YAP retained in the cytoplasm, it cannot bind to its partner transcription factors, primarily the TEAD family (TEAD1-4), in the nucleus.[10] This prevents the transcription of downstream target genes that drive cell proliferation and survival.[2]

-

Downregulation of Target Genes : Consequently, the mRNA and protein levels of canonical YAP target genes, such as CYR61 (Cysteine-rich angiogenic inducer 61), CTGF (Connective tissue growth factor), CCND1 (Cyclin D1), and AXL (AXL receptor tyrosine kinase), are markedly decreased.[1][6]

-

Anti-Tumor Phenotypes : The suppression of YAP-mediated transcription results in potent anti-proliferative effects, including G1 phase cell cycle arrest and inhibition of cell migration and invasion.[1]

Studies suggest that the inhibition of p38 MAPK may play a more prominent role than c-Src inhibition in mediating the anti-YAP activity of this compound.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from studies investigating this compound's effects on glioma cells.

Table 1: IC50 Values of this compound in Glioma Cell Lines [11]

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| LN229 | 10.07 | 6.20 | 3.81 |

| SF539 | 3.75 | 2.68 | 1.23 |

| GBM1492 | 10 | N/A | N/A |

Data demonstrates a time- and dose-dependent inhibition of cell viability.

Table 2: Effect of this compound on G1 Phase Cell Cycle Arrest in Glioma Cells (24h Treatment) [1]

| Cell Line | This compound Concentration | Percentage of Cells in G1 Phase (%) |

| LN229 | Control (Vehicle) | 64.95 |

| 50 nM | 71.44 | |

| 100 nM | 75.79 | |

| SF539 | Control (Vehicle) | 51.64 |

| 50 nM | 60.80 | |

| 100 nM | 66.68 |

Data indicates a significant increase in the G1 population, consistent with cell cycle arrest.

Table 3: Effect of this compound on YAP Target Gene Expression [1][6]

| Target Gene | Effect on mRNA Levels | Cell Lines Tested |

| cyr61 | Significantly Reduced | LN229, SF539 |

| ctgf | Significantly Reduced | LN229, SF539 |

| ccnd1 | Significantly Reduced | LN229, SF539 |

| axl | Significantly Reduced | LN229, SF539 |

RNA-sequencing and qRT-PCR analyses confirm the downregulation of multiple Hippo pathway-related and YAP target genes following this compound treatment.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and experimental strategies used to study this compound.

Caption: this compound inhibits c-Src/p38, activating LATS1/2 to phosphorylate YAP, leading to its cytoplasmic sequestration.

Caption: Experimental workflow to assess the effects of this compound on the Hippo-YAP pathway in glioma cells.

Caption: Logical diagram of this compound's dual inhibitory action converging on the suppression of YAP activity.

Detailed Experimental Protocols

The following protocols are based on methodologies cited in the research on this compound's effects on the Hippo-YAP pathway.[1][7]

Cell Culture and Drug Treatment

-

Cell Lines : Human glioblastoma cell lines (e.g., LN229, SF539) are cultured in high-glucose Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is stored at -20°C. For experiments, the stock is diluted in a complete culture medium to final concentrations (e.g., 50 nM, 100 nM). The final DMSO concentration in the culture medium should be kept below 0.1%.

-

Treatment : Cells are seeded and allowed to adhere overnight. The medium is then replaced with a fresh medium containing the desired concentration of this compound or vehicle (DMSO) control. Incubation times vary depending on the assay (e.g., 24, 48, or 72 hours).

Western Blot for Protein Expression and Phosphorylation

-

Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies targeting YAP, p-YAP (S127), p-YAP (S397), CYR61, AXL, p-Src, p-p38, and a loading control (e.g., GAPDH or β-actin).[8][12]

-

Detection : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for YAP Subcellular Localization

-

Cell Seeding : Cells are grown on glass coverslips in 24-well plates.[13]

-

Fixation and Permeabilization : Following this compound treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.[14]

-

Blocking and Staining : Cells are blocked with 5% BSA in PBS for 1 hour. They are then incubated with a primary antibody against YAP overnight at 4°C. After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[14]

-

Mounting and Imaging : Nuclei are counterstained with DAPI. The coverslips are mounted onto glass slides with an anti-fade mounting medium. Images are captured using a fluorescence or confocal microscope.[7]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

RNA Extraction : Total RNA is isolated from treated cells using an RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer’s instructions.[15]

-

cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction : The qPCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers for target genes (CYR61, CTGF, AXL, etc.), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[16]

-

Data Analysis : The relative mRNA expression levels are calculated using the 2-ΔΔCt method.[17]

Nuclear and Cytoplasmic Fractionation

-

Protocol : A nuclear and cytoplasmic extraction kit is used according to the manufacturer’s protocol.

-

Procedure : Briefly, treated cells are harvested and lysed with a cytoplasmic extraction buffer that leaves the nuclei intact. The cytoplasmic fraction is collected after centrifugation. The remaining nuclear pellet is then lysed with a nuclear extraction buffer.

-

Analysis : The protein content of both fractions is quantified. Equal amounts of protein from the nuclear and cytoplasmic fractions are analyzed by Western blot for YAP. Lamin A/C and α-Tubulin are used as markers for the nuclear and cytoplasmic fractions, respectively.[7]

Conclusion

This compound effectively suppresses the oncogenic Hippo-YAP pathway by inhibiting its upstream activators, c-Src and p38 MAPK. This dual-inhibitory mechanism leads to the phosphorylation and cytoplasmic sequestration of YAP, thereby preventing the transcription of its pro-proliferative and anti-apoptotic target genes. The robust anti-tumor effects observed in glioma models highlight the therapeutic potential of targeting the c-Src/p38/YAP axis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further investigate this compound or develop similar therapeutic strategies targeting the Hippo-YAP signaling network.

References

- 1. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorylation by NLK inhibits YAP‐14‐3‐3‐interactions and induces its nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2.5. YAP immunofluorescence staining [bio-protocol.org]

- 15. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

UM-164: A Dual c-Src/p38 MAPK Inhibitor as a Potential Therapeutic for Glioma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Glioblastoma (GBM) remains the most aggressive and common primary brain tumor in adults, with a prognosis that has seen little improvement despite multimodal treatment strategies.[1][2] The inherent challenges in treating glioma, including its cellular heterogeneity and the protective nature of the blood-brain barrier, necessitate the exploration of novel therapeutic agents that target key oncogenic pathways.[2][3][4] UM-164, initially developed as a potent c-Src inhibitor for triple-negative breast cancer, has emerged as a promising candidate for glioma therapy.[5][6][7] This compound functions as a dual inhibitor of both c-Src and p38 mitogen-activated protein kinase (MAPK), two signaling molecules implicated in glioma progression.[5][8][9] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound's anti-glioma activity.

Core Mechanism of Action: Dual Inhibition of c-Src/p38 and Downstream YAP Suppression

This compound exerts its anti-tumor effects in glioma by dually inhibiting c-Src and p38 MAPK.[5][8] This dual inhibition leads to the suppression of the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and organ size.[5][9] Specifically, this compound treatment increases the phosphorylation of Yes-associated protein (YAP), which promotes its translocation from the nucleus to the cytoplasm.[5][8] This cytoplasmic sequestration inactivates YAP, preventing it from acting as a nuclear transcription factor. Consequently, the expression of its oncogenic target genes, such as CYR61 and AXL, is significantly reduced.[5][8] Studies suggest that the p38 MAPK inhibition plays a more substantial role than c-Src inhibition in the this compound-mediated reduction of YAP activity.[5][8]

Preclinical Efficacy Data

In Vitro Studies

This compound demonstrates potent dose- and time-dependent cytotoxicity against multiple glioma cell lines. It effectively inhibits cell proliferation, migration, and the formation of 3D spheroids.[5][8][10] Notably, the compound shows selectivity, as it does not significantly affect the growth of normal human microglial cells.[5][10]

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Source |

| LN229 | Glioma Cell Line | 10.07 | 6.20 | 3.81 | [5][10] |

| SF539 | Glioma Cell Line | 3.75 | 2.68 | 1.23 | [5][10] |

| GBM1492 | Patient-Derived Glioma | 10 | Not Reported | Not Reported | [5][10] |

| U87 | Glioma Cell Line | 4.38 | Not Reported | Not Reported | [11] |

| U251 | Glioma Cell Line | 7.96 | Not Reported | Not Reported | [11] |

Further mechanistic studies reveal that this compound induces cell cycle arrest at the G1 phase, thereby halting cell division.[5][8]

Table 2: Effect of this compound on Cell Cycle Distribution in Glioma Cells

| Cell Line | Treatment (Concentration) | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Treated) | Source |

| LN229 | 50 nM this compound | 64.95% | 71.44% | [5] |

| LN229 | 100 nM this compound | 64.95% | 75.79% | [5] |

| SF539 | 50 nM this compound | 51.64% | 60.80% | [5] |

| SF539 | 100 nM this compound | 51.64% | 66.68% | [5] |

In Vivo Studies

The anti-tumor activity of this compound has been validated in a xenograft mouse model.[5][8] Mice bearing subcutaneous LN229 glioma tumors treated with this compound showed a significant, dose-dependent reduction in tumor growth compared to the control group.[5][9]

Table 3: In Vivo Efficacy of this compound in LN229 Glioma Xenograft Model

| Treatment Group | Dosing Regimen | Outcome | Source |

| Control | Saline (i.p. every 3 days) | Progressive tumor growth | [5][9] |

| This compound (Low Dose) | 5 mg/kg (i.p. every 3 days) | Reliable inhibitory effect on tumor growth | [5][9] |

| This compound (High Dose) | 10 mg/kg (i.p. every 3 days) | Superior tumor growth inhibition compared to low dose | [5][9] |

Immunohistochemistry analysis of the excised tumors confirmed the in vitro findings, showing reduced expression of proliferation markers (Ki67, Cyclin D1) and the YAP target gene (CYR61) in the this compound treated groups.[5]

Experimental Protocols & Workflows

Visualized Experimental Workflows

The preclinical evaluation of this compound involved a logical progression from in vitro characterization to in vivo validation.

Detailed Methodologies

1. Cell Culture and Reagents

-

Cell Lines: Human glioma cell lines LN229 and SF539 were used.[5]

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.[12]

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the desired final concentrations in the cell culture medium for experiments.[5]

2. Cell Viability Assay (CCK8)

-

Cells were seeded into 96-well plates at a density of approximately 3,000-5,000 cells per well.

-

After 24 hours of incubation to allow for cell attachment, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 μM).[5][10]

-

Cells were treated for specified durations (24, 48, and 72 hours).[5][10]

-

At the end of the treatment period, 10 μL of Cell Counting Kit-8 (CCK8) solution was added to each well.

-

The plates were incubated for an additional 1-2 hours at 37°C.

-

The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the resulting dose-response curves.

3. Colony Formation Assay

-

LN229 and SF539 cells were seeded into 6-well plates at a low density (e.g., 500-1000 cells per well).

-

Cells were treated with low concentrations of this compound (e.g., 50 nM and 100 nM) or a vehicle control.[10]

-

The cells were cultured for approximately 14 days, with the medium changed every 3-4 days.[10]

-

After 14 days, the colonies were washed with PBS, fixed with 4% paraformaldehyde, and stained with 0.1% crystal violet.

-

The number of colonies (typically defined as clusters of >50 cells) was counted.[10]

4. Transwell Migration Assay

-

Transwell inserts (8 μm pore size) were placed in 24-well plates.

-

The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.

-

Glioma cells (e.g., 5x10^4 cells) were resuspended in serum-free DMEM containing this compound (e.g., 100 nM) or vehicle and seeded into the upper chamber.[10]

-

After 24 hours of incubation, non-migrated cells on the upper surface of the insert were removed with a cotton swab.

-

Cells that had migrated to the lower surface were fixed with methanol and stained with crystal violet.

-

The number of migrated cells was counted in several random fields under a microscope.[10]

5. Flow Cytometry for Cell Cycle Analysis

-

Glioma cells were seeded and treated with this compound (e.g., 50 nM and 100 nM) or vehicle for 24 hours.[5]

-

Cells were harvested, washed with cold PBS, and fixed in 70% ethanol overnight at -20°C.

-

After fixation, cells were washed again and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells was analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using analysis software.[5]

6. Western Blotting

-

Cells were treated with this compound for the desired time and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated overnight at 4°C with primary antibodies against target proteins (e.g., YAP, p-YAP (S127), AXL, CYR61, β-actin).[5][13]

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[13]

7. Animal Xenograft Model

-

Animal Strain: Athymic nude mice (4-6 weeks old) were used.[5]

-

Cell Implantation: Approximately 3 x 10^6 LN229 cells were resuspended in a mixture of DMEM and Matrigel and injected subcutaneously into the flank of each mouse.[5]

-

Treatment Protocol: Once tumors reached a palpable size, mice were randomly assigned to treatment groups (e.g., saline control, 5 mg/kg this compound, 10 mg/kg this compound).[5][9]

-

Treatments were administered via intraperitoneal (i.p.) injection every three days for a total duration of 42 days.[5][9]

-

Monitoring: Tumor size was measured every three days using calipers, and tumor volume was calculated using the formula: (length × width^2) / 2. Animal body weight and general health were also monitored.[5]

-

Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for immunohistochemistry.[5]

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for glioma. Its dual inhibitory action on c-Src and p38 MAPK, leading to the suppression of the oncogenic YAP pathway, provides a strong mechanistic rationale for its anti-tumor effects.[5][8] Robust preclinical data from both in vitro and in vivo models demonstrate its potency in inhibiting glioma cell proliferation, migration, and tumor growth.[5][9]

Future research should focus on several key areas:

-

Blood-Brain Barrier Permeability: Rigorous assessment of this compound's ability to cross the blood-brain barrier is critical for its clinical translation for brain tumors.[14][15]

-

Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care treatments for glioma, such as temozolomide and radiation, could lead to more effective therapeutic strategies.[3]

-

Patient-Derived Xenograft (PDX) Models: Evaluating this compound in a broader range of orthotopic PDX models would provide a more clinically relevant assessment of its efficacy across the diverse molecular subtypes of glioblastoma.[16][17]

-

Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for long-term therapeutic success and for designing rational combination therapies.

References

- 1. Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-Clinical Models and Potential Novel Therapies for Glioblastomas - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Advances in Glioblastoma Research [read.houstonmethodist.org]

- 4. google.com [google.com]

- 5. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of UM-164: A Dual c-Src/p38 Kinase Inhibitor

Introduction

UM-164 is a potent, dual small-molecule inhibitor targeting both c-Src and p38 mitogen-activated protein (MAP) kinases.[1][2] Developed as an analog of the FDA-approved drug dasatinib, this compound was designed to bind to the inactive "DFG-out" conformation of its target kinases, a strategy hypothesized to yield improved pharmacological outcomes by modulating non-catalytic functions of the kinases.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, with a focus on its preclinical assessment in triple-negative breast cancer (TNBC) and glioma.

Discovery and Design Rationale

This compound was developed as a dasatinib analog with a key structural modification: an appended trifluoromethyl amide group.[5] This modification was intended to promote binding to the inactive "DFG-out" conformation of c-Src.[5] Kinase inhibitors that bind to this conformation can induce significant conformational changes in the target kinase, potentially altering not only its catalytic activity but also its interactions with other proteins and its subcellular localization.[3][6]

Kinome-wide profiling of this compound revealed that it potently inhibits the Src and p38 kinase families.[1][4] Notably, this compound is a potent inhibitor of both p38α and p38β, a feature not shared by other FDA-approved c-Src inhibitors like dasatinib and bosutinib.[1] This dual-targeting capability is a key differentiator of this compound.

Chemical Structure

Caption: Chemical structures of Dasatinib and its analog, this compound.

Mechanism of Action

This compound exerts its biological effects through the dual inhibition of c-Src and p38 kinases. It binds to the inactive "DFG-out" conformation of c-Src, which alters the enzyme's function beyond simple catalytic inhibition.[3][5]

Signaling Pathways

References

- 1. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Cancer Studies Not as Reproducible as Thought | The Scientist [the-scientist.com]

- 3. Cancer researchers overestimate reproducibility of preclinical studies | Newsroom - McGill University [mcgill.ca]

- 4. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

UM-164: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

UM-164 is a potent and selective dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK).[1] It has demonstrated significant anti-cancer activity in preclinical studies, particularly in triple-negative breast cancer (TNBC) and glioma.[1][2][3] this compound is unique in that it binds to the inactive "DFG-out" conformation of its target kinases, a feature that may contribute to its favorable pharmacological profile.[1] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₁F₃N₈O₃S | [4] |

| Molecular Weight | 640.68 g/mol | [4] |

| Solubility | DMSO: 100 mg/mL (156.08 mM) Water: Insoluble Ethanol: Insoluble | [4] |

| Melting Point | Not publicly available | |

| pKa | Not publicly available | |

| CAS Number | 903564-48-7 | [4] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the dual inhibition of c-Src and p38 MAPK.[1] This dual inhibition has been shown to be more effective than targeting either kinase alone.[1]

Signaling Pathways

The inhibitory action of this compound impacts several downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The primary pathways affected are the c-Src and p38 MAPK pathways. Additionally, this compound has been shown to modulate the Hippo-YAP signaling pathway, further contributing to its anti-tumor effects.[2][5]

Caption: this compound signaling pathway.

Quantitative Biological Data

The following table summarizes key quantitative data on the biological activity of this compound from preclinical studies.

| Parameter | Cell Line | Value | Reference |

| Kd (c-Src) | - | 2.7 nM | [4][6] |

| IC₅₀ (24h) | LN229 (Glioma) | 10.07 µM | [2] |

| IC₅₀ (48h) | LN229 (Glioma) | 6.20 µM | [2] |

| IC₅₀ (72h) | LN229 (Glioma) | 3.81 µM | [2] |

| IC₅₀ (24h) | SF539 (Glioma) | 3.75 µM | [2] |

| IC₅₀ (48h) | SF539 (Glioma) | 2.68 µM | [2] |

| IC₅₀ (72h) | SF539 (Glioma) | 1.23 µM | [2] |

| GI₅₀ (average) | TNBC cell lines | 160 nM | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and general laboratory procedures.

In Vitro p38 Kinase Assay

This protocol is adapted from a general ADP-Glo™ Kinase Assay for p38α.[7]

Caption: In vitro p38 kinase assay workflow.

Materials:

-

p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[7]

-

This compound (or other test inhibitor) dissolved in DMSO

-

Recombinant p38α enzyme

-

Substrate (e.g., ATF2) and ATP solution

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in p38α Kinase Buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO as a vehicle control).[7]

-

Add 2 µL of diluted p38α enzyme to each well.[7]

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[7]

-

Incubate the plate at room temperature for 60 minutes.[7]

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]

-

Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[7]

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell Viability Assay (CCK-8)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[1][2][4][8]

Materials:

-

Cancer cell lines (e.g., LN229, SF539)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well in 100 µL of complete culture medium.[2][8]

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2][8]

-

Prepare serial dilutions of this compound in culture medium and add 10 µL of each concentration to the respective wells.[8] Include wells with vehicle (DMSO) as a control.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[2]

-

Measure the absorbance at 450 nm using a microplate reader.[1][2][4][8] The absorbance is directly proportional to the number of viable cells.

In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Caption: In vivo mouse xenograft study workflow.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., LN229)

-

This compound

-

Vehicle for injection (e.g., saline, DMSO/corn oil mixture)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10⁶ LN229 cells) into the flank of each mouse.[2]

-

Monitor the mice until tumors reach a palpable size (e.g., 70-300 mm³).[9]

-

Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, 5 mg/kg this compound, 10 mg/kg this compound).[2]

-

Administer this compound or vehicle via intraperitoneal injection at a specified frequency (e.g., every three days).[2]

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.[9][10] The formula V = (length x width²) / 2 is commonly used.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67, or Western blotting for target proteins).[2]

Conclusion

This compound is a promising dual c-Src and p38 MAPK inhibitor with potent anti-cancer activity demonstrated in various preclinical models. This technical guide provides essential information on its physicochemical properties, mechanism of action, and detailed experimental protocols to aid researchers in their investigation and development of this compound. Further studies are warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. promega.com [promega.com]

- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 10. Mouse xenograft tumor model [bio-protocol.org]

Methodological & Application

Application Notes: UM-164 In Vitro Assays

Introduction

UM-164 is a potent, dual-kinase inhibitor targeting c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2][3] It was developed as a lead compound for targeting triple-negative breast cancer (TNBC) and has also shown efficacy in glioma models.[1][2] this compound is unique in that it binds to the DFG-out (inactive) conformation of its target kinases, a mechanism that may contribute to its improved pharmacological outcomes compared to other kinase inhibitors.[2][4] Its dual-inhibition profile makes it a valuable tool for investigating signaling pathways involved in cell proliferation, migration, and survival. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action: Dual Inhibition of c-Src/p38 MAPK and Downstream Signaling

This compound exerts its anti-tumor effects by simultaneously inhibiting the kinase activity of both c-Src and p38 MAPK.[1][2] This dual inhibition has been shown to be superior to the mono-inhibition of either kinase alone.[2] In glioma cells, this action leads to the suppression of the Hippo-YAP signaling pathway.[1][3] Specifically, this compound treatment decreases the phosphorylation of both p38 and Src (at Tyr416).[1] This leads to increased phosphorylation of Yes-associated protein (YAP) at Ser127, which promotes its translocation from the nucleus to the cytoplasm, thereby reducing its transcriptional activity.[1][3] The subsequent downregulation of YAP target genes, such as CYR61 and AXL, contributes to the observed inhibition of cell proliferation and migration.[1][3]

Quantitative Data Summary

Kinase Inhibitory Activity

This compound is a highly potent inhibitor of c-Src and the p38 kinase family.

| Target | Activity (Kd) | Assay Type |

| c-Src | 2.7 nM[5] | Cell-free |

| p38α | Potent Inhibitor[5] | Cell-free |

| p38β | Potent Inhibitor[5] | Cell-free |

Cellular Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound has been determined in various cancer cell lines.

| Cell Line | Cancer Type | Timepoint | IC50 / GI50 (µM) |

| Glioma | |||

| LN229 | Glioblastoma | 24 h | 10.07[6] |

| 48 h | 6.20[6] | ||

| 72 h | 3.81[6] | ||

| SF539 | Glioblastoma | 24 h | 3.75[6] |

| 48 h | 2.68[6] | ||

| 72 h | 1.23[6] | ||

| GBM1492 | Glioblastoma (Patient-derived) | 24 h | ~10[6] |

| Breast | |||

| MDA-MB-231 | Triple-Negative | Not Specified | 0.130[7] |

| SUM 149 | Triple-Negative | Not Specified | 0.091[7] |

| MDA-MB-468 | Triple-Negative | Not Specified | 0.230[7] |

| HCC1937 | Triple-Negative | Not Specified | 0.160[7] |

| Hs578t | Triple-Negative | Not Specified | 0.190[7] |

Experimental Protocols

Cell Viability Assay (CCK8 / MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., LN229, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Concentrations could range from 0.01 to 10 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1]

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well.

-

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well.[8]

-

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until color develops (purple formazan for MTT).

-

Measurement:

-

For CCK-8: Shake the plate gently and measure the absorbance at 450 nm.

-

For MTT: Add 100-150 µL of solubilization buffer to each well, mix thoroughly to dissolve the formazan crystals, and measure the absorbance at 570 nm.[8]

-

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status and total protein levels of c-Src, p38, YAP, and other downstream targets.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., p-Src Y416, Src, p-p38, p38, p-YAP S127, YAP, AXL, CYR61, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Sample Preparation: Plate cells and treat with this compound (e.g., 50-100 nM) or vehicle for a specified time (e.g., 24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Transwell Migration Assay

This assay assesses the effect of this compound on the migratory ability of cancer cells.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium and complete medium

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

Procedure:

-

Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (containing chemoattractant, e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing this compound (e.g., 100 nM) or vehicle control.[6] Seed 5x10^4 to 1x10^5 cells in 200 µL into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C for 12-24 hours.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.

-

Imaging and Quantification: Wash the inserts with water and allow them to dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields to quantify cell migration.

References

- 1. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New compound shows potential for triple-negative breast cancer | EurekAlert! [eurekalert.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for UM-164 Treatment of MDA-MB-231 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

UM-164 is a potent small molecule inhibitor targeting both c-Src and p38 MAP kinase.[1][2] It has demonstrated significant anti-proliferative, anti-migratory, and anti-invasive activities in various cancer models, including the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. These application notes provide detailed protocols and data for the use of this compound in studying its effects on MDA-MB-231 cells.

Mechanism of Action

This compound functions as a dual inhibitor of c-Src and p38 kinase.[1] In MDA-MB-231 cells, this compound treatment has been shown to inhibit cell motility and invasion through the disruption of the c-Src-mediated activation of Focal Adhesion Kinase (FAK).[3] The inhibitory effect of this compound on MDA-MB-231 cell proliferation is primarily cytostatic, leading to a G1-S phase cell cycle arrest rather than inducing apoptosis.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on the MDA-MB-231 cell line.

| Parameter | Value | Cell Line | Reference |

| Anti-proliferative Activity (GI50) | 160 nmol/L (average for TNBC cell lines) | TNBC Cell Lines | [5] |

| Inhibition of Motility and Invasion (IC50) | 50 nmol/L | MDA-MB-231 | [5] |

Experimental Protocols

Cell Culture

The MDA-MB-231 cell line should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2. Subculture should be performed when cells reach 80-90% confluency.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells

-

DMEM with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Matrigel Invasion Assay

This assay measures the ability of MDA-MB-231 cells to invade through a basement membrane matrix.

Materials:

-

MDA-MB-231 cells

-

Serum-free DMEM

-

DMEM with 10% FBS (as a chemoattractant)

-

This compound

-

Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)

-

24-well plates

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

Procedure:

-

Rehydrate the Matrigel-coated inserts by adding 500 µL of serum-free DMEM to the upper chamber and incubate for 2 hours at 37°C.

-

During rehydration, starve MDA-MB-231 cells in serum-free DMEM for at least 4 hours.

-

After rehydration, carefully remove the medium from the inserts.

-

Add 750 µL of DMEM with 10% FBS to the lower wells of the 24-well plate.

-

Resuspend the starved cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of the cell suspension to the upper chamber of each insert.

-

Add this compound at the desired concentrations to the upper chamber. Include a vehicle control.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane by gently scrubbing with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 10 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of invaded cells in several microscopic fields for each insert.

Western Blot Analysis

This protocol is for analyzing the phosphorylation status of c-Src and FAK in this compound treated MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Recommended Primary Antibodies:

| Antibody | Supplier | Recommended Dilution |

| Phospho-Src Family (Tyr416) | Cell Signaling Technology | 1:1000 |

| Src (pan) | MyBioSource | 1:1000 |

| Phospho-FAK (Tyr576/577) | Cell Signaling Technology | 1:1000 |

| FAK | Cell Signaling Technology | 1:1000 |

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: this compound inhibits c-Src and p38, leading to decreased FAK activation and reduced cell motility and proliferation.

Caption: General experimental workflow for studying the effects of this compound on MDA-MB-231 cells.

References

- 1. FAK antibody Immunohistochemistry, Western SAB4502501 FAK1 [sigmaaldrich.com]

- 2. Phospho-FAK (Tyr576, Tyr577) Polyclonal Antibody (PA5-110152) [thermofisher.com]

- 3. FAK antibody (12636-1-AP) | Proteintech [ptglab.com]

- 4. Anti-FAK antibody [EP695Y] (ab40794) | Abcam [abcam.com]

- 5. FAK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for UM-164 Treatment of SUM-149 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of UM-164, a potent dual c-Src and p38 kinase inhibitor, for studying cell proliferation in the SUM-149 inflammatory breast cancer cell line. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and similar compounds.

Introduction

This compound is a novel small molecule inhibitor that targets both c-Src and p38 kinases, key players in cancer cell proliferation, motility, and survival.[1][2][3] The SUM-149 cell line, derived from a patient with inflammatory breast cancer, is a widely used model for triple-negative breast cancer (TNBC) research.[4][5][6] This document outlines the materials, methods, and expected outcomes for assessing the anti-proliferative effects of this compound on SUM-149 cells.

Data Presentation

The anti-proliferative activity of this compound has been quantified in various TNBC cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values for this compound, providing a benchmark for experimental outcomes.

| Cell Line | Average GI50 (nmol/L) | Reference |

| SUM-149 | Not explicitly stated, but potent anti-proliferative activity is noted. | [1] |

| TNBC Cell Line Panel (average) | 160 | [1][2] |

| MDA-MB-231 | GI50 is not explicitly stated, but potent anti-proliferative activity is noted. | [1] |

| Hs578t | GI50 is not explicitly stated, but potent anti-proliferative activity is noted. | [1] |

| MDA-MB-468 | GI50 is not explicitly stated, but potent anti-proliferative activity is noted. | [1] |

| HCC1937 | GI50 is not explicitly stated, but potent anti-proliferative activity is noted. | [1] |

Signaling Pathways Affected by this compound

This compound exerts its anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival. The diagram below illustrates the primary signaling cascade inhibited by this compound in cancer cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Assessment of the Inflammatory Breast Cancer Cell Line SUM 149: Discovery of 2 Single Nucleotide Polymorphisms in the RNase L Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.ctfassets.net [assets.ctfassets.net]

- 6. assets.ctfassets.net [assets.ctfassets.net]

Application Notes and Protocols: UM-164 in LN229 Glioma Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of the dual c-Src and p38 MAPK inhibitor, UM-164, on the migration of LN229 glioma cells. The provided methodologies for transwell and scratch wound healing assays are based on established laboratory techniques.

Introduction